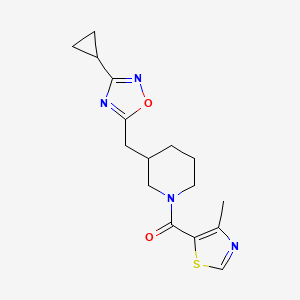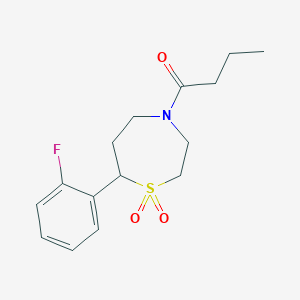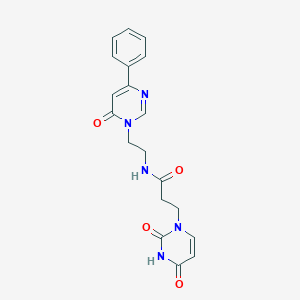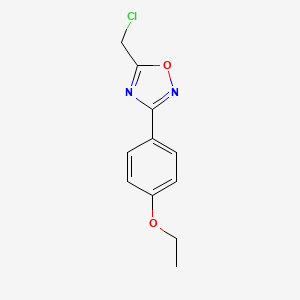
4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate often involves complex reactions, including aromatic substitutions and sulfonation processes. For example, the crystal structure of a related compound, 2-(4′-carbomethoxy-2′-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, was determined through X-ray diffraction, indicating the intricate arrangements possible with sulfonated aromatic compounds (S. V. D. Heijden, Chandler, & Robertson, 1975).
Molecular Structure Analysis
The molecular structure of sulfonated aromatic compounds is characterized by the presence of a sulfonate group attached to an aromatic ring, significantly influencing the compound's physical and chemical properties. For instance, the structure of 2-(4′-carbomethoxy-2′-nitrophenylsulfonyl)-1,3,5-trimethylbenzene shows a twist-nitro-proximal conformation, highlighting the diverse conformations possible within this class of compounds (S. V. D. Heijden, Chandler, & Robertson, 1975).
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
Research has focused on the methods for determining antioxidant activity, highlighting the importance of various assays in assessing the antioxidant capacity of chemical compounds, including sulfonate derivatives. These methods, such as the ABTS and DPPH tests, are crucial for evaluating the antioxidant potential of complex samples, offering insights into the chemical's applicability in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Environmental Fate of Surfactants
Another significant area of research is the environmental fate of surfactants, including sulfonate-based compounds. Studies have explored the biodegradation and toxicity of these chemicals, indicating their persistence and potential risks to aquatic ecosystems. The research emphasizes the need for improved environmental risk assessments and the development of more sustainable chemical practices (Cowan-Ellsberry et al., 2014).
Advanced Oxidation Processes
The degradation of persistent organic pollutants through advanced oxidation processes (AOPs) is a critical research area. These processes are essential for removing recalcitrant compounds from water, with studies focusing on the degradation pathways, by-products, and biotoxicity of these pollutants. This research is vital for improving water treatment technologies and mitigating environmental pollution (Qutob et al., 2022).
Sulfonamide-Based Medicinal Chemistry
Sulfonamide derivatives have wide medicinal applications, showcasing their importance beyond environmental contexts. Research in this area explores the structural modifications of sulfonamides to enhance their bioactive spectrum, offering new insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. This underscores the chemical's versatility and its significant potential in drug development (Shichao et al., 2016).
Environmental Safety and Degradation
The environmental safety and degradation of surfactants, including those related to 4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate, have been extensively studied. Research has provided comprehensive insights into the chemical structures, environmental fate, and toxicity of surfactants, contributing to the understanding of their impact on aquatic and sediment environments. These findings are crucial for regulatory assessments and the development of safer chemical formulations (Lewis, 1991).
Eigenschaften
IUPAC Name |
(4-ethylphenyl) 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-5-15-6-8-16(9-7-15)20-21(18,19)17-13(3)10-12(2)11-14(17)4/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSCGXVQMBFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)


![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)




